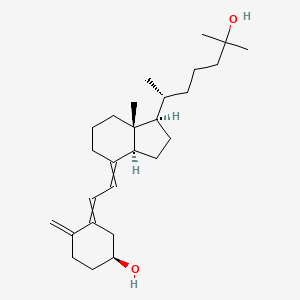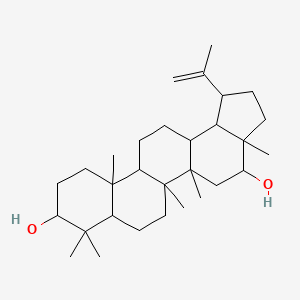
Carabersat
Overview
Description
Carabersat is a novel anticonvulsant and antiepileptic agent. It is structurally related to benzopyran derivatives and has shown significant potential in the treatment of epilepsy and migraine prophylaxis . This compound is known for its unique mechanism of action and stereospecific binding to central nervous system sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carabersat involves the preparation of trans-4-(substituted-benzamido)-3,4-dihydro-2H-benzo[b]pyran-3-ol derivatives. The key steps include the formation of the benzopyran ring system and subsequent functionalization to introduce the benzamido group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Carabersat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Carabersat has a wide range of scientific research applications, including:
Mechanism of Action
Carabersat exerts its effects by modulating gap junction proteins, which play a crucial role in neuronal communication. It binds to specific sites in the central nervous system, leading to anticonvulsant and antiepileptic effects. Unlike other benzopyran derivatives, this compound does not involve ATP-sensitive potassium channels in its mechanism of action .
Comparison with Similar Compounds
Tonabersat: Another benzopyran derivative with anticonvulsant properties.
Cromakalim: An ATP-sensitive potassium channel opener, structurally related but with a different mechanism of action.
Uniqueness of Carabersat: this compound’s uniqueness lies in its stereospecific binding and distinct mechanism of action, which does not involve ATP-sensitive potassium channels. This makes it a valuable compound for studying novel therapeutic approaches for epilepsy and migraine .
Properties
CAS No. |
184653-84-7 |
|---|---|
Molecular Formula |
C20H20FNO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H20FNO4/c1-11(23)13-6-9-16-15(10-13)17(18(24)20(2,3)26-16)22-19(25)12-4-7-14(21)8-5-12/h4-10,17-18,24H,1-3H3,(H,22,25)/t17-,18+/m0/s1 |
InChI Key |
RCLXAPJEFHPYEG-ZWKOTPCHSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC=C(C=C3)F)O)(C)C |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
184653-84-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carabersat; Sb 204269-eo; SB-204269; SB 204269; SB204269. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















